molecular formula C17H15N3O2S2 B299783 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenoxyphenyl)acetamide

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenoxyphenyl)acetamide

Cat. No. B299783
M. Wt: 357.5 g/mol
InChI Key: XLUUNBGJAHUXJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as "MPTAA" and is a member of the thiadiazole family of compounds.

Mechanism of Action

The mechanism of action of MPTAA is not fully understood. However, studies have suggested that MPTAA induces apoptosis in cancer cells by activating the caspase pathway. MPTAA has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
MPTAA has been shown to have various biochemical and physiological effects. Studies have reported that MPTAA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MPTAA has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of MPTAA is its potent anticancer activity. This makes it a potential candidate for the development of new anticancer drugs. However, one of the limitations of MPTAA is its poor solubility in aqueous solutions, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on MPTAA. One of the directions is to investigate the potential of MPTAA as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and oxidative stress-related diseases. Another direction is to optimize the synthesis method of MPTAA to improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of MPTAA and its potential side effects.

Synthesis Methods

The synthesis of MPTAA involves the reaction of 2-phenoxyaniline with 5-methyl-1,3,4-thiadiazol-2-thiol in the presence of acetic anhydride. The resulting product is then purified through recrystallization. This method has been reported to yield high purity and high yields of MPTAA.

Scientific Research Applications

MPTAA has been extensively studied for its potential applications in various fields of science. One of the major applications of MPTAA is in the field of medicinal chemistry. Researchers have found that MPTAA exhibits potent anticancer activity against various cancer cell lines. MPTAA has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.

properties

Product Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenoxyphenyl)acetamide

Molecular Formula

C17H15N3O2S2

Molecular Weight

357.5 g/mol

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenoxyphenyl)acetamide

InChI

InChI=1S/C17H15N3O2S2/c1-12-19-20-17(24-12)23-11-16(21)18-14-9-5-6-10-15(14)22-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,21)

InChI Key

XLUUNBGJAHUXJP-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2OC3=CC=CC=C3

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2OC3=CC=CC=C3

Origin of Product

United States

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